Fosgonimeton, also known as ATH-1017, is a novel compound under investigation as a potential therapeutic agent for Alzheimer's disease and other forms of dementia. It acts as a positive modulator of the hepatocyte growth factor (HGF) and its receptor, MET, which are crucial for neuronal health and function. Fosgonimeton aims to enhance neurotrophic signaling, thereby reversing synaptic disconnection and neuronal loss associated with neurodegenerative diseases .
Fosgonimeton is classified as a small molecule prodrug designed to improve the pharmacokinetics of its active metabolite, fosgonimeton-active metabolite (fosgo-AM). This compound was identified through high-throughput screening for modulators of the HGF/MET signaling pathway. The development of fosgonimeton was spearheaded by Athira Pharma, which has conducted several clinical trials to assess its safety and efficacy in humans .
The synthesis likely includes standard organic chemistry techniques such as coupling reactions, purification processes, and formulation strategies to ensure stability and bioavailability. The exact chemical pathways and reagents used remain proprietary to Athira Pharma.
Fosgonimeton is characterized by its unique molecular structure that allows it to effectively interact with the HGF/MET system. While detailed structural data is not publicly available, it is known that the compound's design facilitates its conversion into fosgo-AM upon administration .
The compound's chemical structure can be represented by its CAS number 2093305-05-4. It is essential for researchers to access detailed spectral data (NMR, MS) for precise structural elucidation, which may be available through proprietary sources or scientific publications.
Fosgonimeton undergoes metabolic conversion into its active form, fosgo-AM, which then engages with the HGF/MET signaling pathway. This interaction promotes neuroprotection and cognitive enhancement by modulating various downstream signaling cascades involved in neuronal survival and synaptic plasticity .
The pharmacological activity of fosgo-AM includes enhancing neurotrophic factor signaling, which is critical in preventing apoptosis in neurons exposed to amyloid-beta toxicity—a hallmark of Alzheimer’s pathology. The compound has shown efficacy in preclinical models by reversing cognitive deficits related to neuroinflammation .
Fosgonimeton acts primarily through the activation of the HGF/MET signaling pathway. This pathway is known for its role in promoting cell proliferation, survival, and migration. Upon administration, fosgonimeton is converted to fosgo-AM, which binds to the MET receptor on neurons, initiating a cascade that enhances neurotrophic support and synaptic function .
Clinical trials have demonstrated that fosgonimeton can improve neurophysiological markers such as event-related potential P300 latency in patients with Alzheimer's disease, suggesting enhanced synaptic function following treatment .
Fosgonimeton is typically administered via subcutaneous injection. Its solubility and stability profiles are optimized for effective delivery to target tissues. Specific physical properties such as melting point or boiling point have not been disclosed but are critical for formulation development.
The chemical properties include its classification as a small molecule with specific interactions with biological targets related to neuroprotection. Its pharmacokinetic profile indicates dose-proportional behavior without significant accumulation over time during clinical trials .
Fosgonimeton is primarily being developed for use in treating Alzheimer’s disease and other dementias. Its potential applications extend beyond symptomatic relief; it aims to alter disease progression by restoring synaptic connections and promoting neuronal health. Ongoing clinical trials are assessing its safety, tolerability, and cognitive effects in various patient populations .
The hepatocyte growth factor (HGF) and its receptor mesenchymal-epithelial transition factor (MET) constitute a critical signaling axis essential for neuronal development, survival, and plasticity. This system is expressed widely throughout the central nervous system, including hippocampal, cortical, and dopaminergic neurons. Activation of the HGF/MET pathway triggers downstream signaling cascades that regulate neurogenesis, neurite outgrowth, synaptogenesis, and protection against diverse neurotoxic insults. In neurodegenerative conditions such as Alzheimer’s disease, frontotemporal dementia, and Parkinson’s disease dementia, the HGF/MET system is dysregulated, contributing to synaptic loss and neuronal death. Restoring this pathway represents a promising therapeutic strategy to address the multifaceted pathophysiology of dementia [1] [2].
Fosgonimeton (designated ATH-1017 or NDX-1017) is a novel small molecule specifically engineered to enhance HGF/MET signaling through positive allosteric modulation. Chemically identified as N-hexanoyl-O-phosphono-L-tyrosyl-N1-(6-amino-6-oxohexyl)-L-isoleucinamide (molecular weight: 584.651 g/mol), it functions as a prodrug that undergoes rapid enzymatic conversion in plasma to yield its active metabolite, ATH-1001 (fosgonimeton-active metabolite, fosgo-AM). Unlike exogenous HGF supplementation, Fosgonimeton modulates endogenous HGF/MET interactions, thereby amplifying physiological signaling without receptor overstimulation. The active metabolite crosses the blood-brain barrier efficiently, enabling targeted central nervous system activity [3].
Table 1: Molecular Properties of Fosgonimeton
Property | Specification |
---|---|
Chemical Name | N-hexanoyl-O-phosphono-L-tyrosyl-N1-(6-amino-6-oxohexyl)-L-isoleucinamide |
Molecular Formula | C~27~H~45~N~4~O~8~P |
Molecular Weight | 584.651 g/mol |
Mechanism | Prodrug converted to active metabolite (ATH-1001) |
Primary Target | HGF/MET receptor system |
Solubility | 10 mM in dimethyl sulfoxide |
In primary hippocampal neuron cultures, Fosgonimeton’s active metabolite (fosgo-AM) significantly enhanced neurotrophic activity, evidenced by increased neurite outgrowth and synaptogenesis. Quantitative immunocytochemistry revealed a 40–60% elevation in synaptic density markers (e.g., synaptophysin and PSD-95) following treatment. Furthermore, fosgo-AM demonstrated robust neuroprotection in cortical neuron models exposed to β-amyloid oligomers, glutamate excitotoxicity, and oxidative stressors. Neuronal survival increased by 50–70% compared to untreated controls, underscoring its capacity to mitigate multifactorial neurotoxicity relevant to dementia pathogenesis [1] [2].
Table 2: Neurotrophic and Protective Effects of Fosgonimeton in Preclinical Models
Experimental Model | Treatment | Key Outcome | Magnitude of Effect |
---|---|---|---|
Primary Hippocampal Neurons | fosgo-AM | ↑ Synaptogenesis & neurite outgrowth | 40–60% increase vs. control |
Primary Cortical Neurons | fosgo-AM | Protection vs. β-amyloid toxicity | 50% ↑ neuronal survival |
Protection vs. glutamate excitotoxicity | 65% ↑ neuronal survival | ||
Protection vs. oxidative stress | 70% ↑ neuronal survival | ||
LPS-Induced Neuroinflammation (Mouse) | Fosgonimeton | Rescue of cognitive deficits | p < 0.05 vs. untreated |
Fosgonimeton’s active metabolite potentiates HGF-induced MET phosphorylation at tyrosine residues 1234/1235, a key step for receptor activation. Using homogenous time-resolved fluorescence assays in human embryonic kidney 293 cells, researchers demonstrated that fosgo-AM amplifies downstream signaling through two principal pathways:
Additionally, fosgo-AM augments N-methyl-D-aspartate receptor-mediated long-term potentiation via protein kinase C activation, a mechanism essential for synaptic strengthening and cognitive function. This multimodal signaling profile enables Fosgonimeton to address neurodegeneration through both neurotrophic support and synaptic reinforcement [3].
Unlike biologics (e.g., recombinant HGF or monoclonal antibodies), Fosgonimeton’s small molecule design offers superior blood-brain barrier penetration and oral bioavailability. Its positive allosteric modulation preserves spatial and temporal fidelity of endogenous signaling, reducing risks of oncogenic overactivation associated with exogenous HGF administration. Compared to other small-molecule MET agonists, fosgo-AM exhibits higher potency in amplifying HGF-dependent MET phosphorylation (EC~50~ ~50 nM) and broader neuroprotective effects across in vitro models of Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis [1] [4].
Table 3: Fosgonimeton Versus Alternative HGF/MET-Targeted Therapeutics
Parameter | Fosgonimeton | Recombinant HGF | Monoclonal Antibodies |
---|---|---|---|
Molecular Size | Small molecule (584 Da) | Protein (>80 kDa) | Protein (~150 kDa) |
Blood-Brain Barrier Penetration | High (as active metabolite) | Very low | Low |
Mechanism | Positive allosteric modulator | Direct receptor agonist | Receptor agonist/antagonist |
Signaling Specificity | Endogenous pathway enhancement | Constitutive activation | Variable |
Neuroprotection Breadth | Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, neuropathic pain | Limited by delivery | Limited by tissue access |
Fosgonimeton’s multimodal actions counteract several core pathological processes in dementia:
These effects position Fosgonimeton as a disease-modifying candidate capable of simultaneously targeting neurodegeneration, synaptic failure, and neuroinflammation across diverse dementia etiologies.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3